molecular formula C18H15BrN4O B11153253 N-(1H-benzimidazol-2-ylmethyl)-2-(5-bromo-1H-indol-1-yl)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(5-bromo-1H-indol-1-yl)acetamide

Cat. No.: B11153253
M. Wt: 383.2 g/mol
InChI Key: NAGGNPFIPAQVBA-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-2-(5-bromo-1H-indol-1-yl)acetamide is a synthetic organic compound that features a benzimidazole and indole moiety. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(5-bromo-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or other suitable aldehydes.

    Bromination of Indole: The indole ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Coupling Reaction: The benzimidazole and brominated indole can be coupled using a suitable linker, such as acetamide, under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2-(5-bromo-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding benzimidazole-indole ketone, while substitution could introduce various functional groups onto the indole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzimidazole and indole derivatives.

    Medicine: Potential use as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-(5-bromo-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, compounds with benzimidazole and indole structures can interact with various enzymes, receptors, or DNA, leading to a range of biological effects. The exact molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-1-yl)acetamide: Lacks the bromine atom on the indole ring.

    N-(1H-benzimidazol-2-ylmethyl)-2-(5-chloro-1H-indol-1-yl)acetamide: Contains a chlorine atom instead of bromine.

    N-(1H-benzimidazol-2-ylmethyl)-2-(5-methyl-1H-indol-1-yl)acetamide: Contains a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom on the indole ring in N-(1H-benzimidazol-2-ylmethyl)-2-(5-bromo-1H-indol-1-yl)acetamide may confer unique properties, such as increased reactivity or specific interactions with biological targets, compared to its analogs.

Properties

Molecular Formula

C18H15BrN4O

Molecular Weight

383.2 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(5-bromoindol-1-yl)acetamide

InChI

InChI=1S/C18H15BrN4O/c19-13-5-6-16-12(9-13)7-8-23(16)11-18(24)20-10-17-21-14-3-1-2-4-15(14)22-17/h1-9H,10-11H2,(H,20,24)(H,21,22)

InChI Key

NAGGNPFIPAQVBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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